molecular formula C32H30S2 B3087272 4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) CAS No. 1172135-81-7

4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)

Cat. No. B3087272
CAS RN: 1172135-81-7
M. Wt: 478.7 g/mol
InChI Key: SMVIUYXTRPAAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation) is a compound of significant interest to the scientific community due to its potential applications in research and development. This compound is a derivative of benzene, which is a hydrocarbon and is composed of six carbon atoms and six hydrogen atoms. It has a molecular weight of 300.48 g/mol and a melting point of 218-219 °C. This compound is produced through a process of sublimation, which is a purification technique used to separate substances of different boiling points. The purpose of

Scientific Research Applications

Detection of Radioactivity

The compound is widely used to detect radioactivity by scintillation counting . This process involves the emission of light when a radioactive substance interacts with a special material, which is then detected and counted.

Use in Polymeric Solar Cells

The compound can be used as a donor molecule in polymeric solar cells (PSCs) . These are a type of photovoltaic technology that uses organic polymers to convert sunlight into electricity.

Fabrication of Organic Thin-Film Transistors

The compound can also be used in the fabrication of organic thin-film transistors (OTFTs) . OTFTs are a type of transistor that uses an organic semiconductor in its channel.

Phototoxicity Against Microorganisms

The compound has been shown to be phototoxic against several types of microorganisms . This means it can kill or inhibit the growth of these organisms when exposed to light.

Production of Singlet Oxygen

The compound is capable of producing singlet oxygen . Singlet oxygen is a highly reactive form of oxygen that is used in various chemical reactions.

Use in Scintillation Cocktails

The compound is utilized as a secondary scintillator in scintillation cocktails . These are solutions that emit light when struck by ionizing radiation, and are used in radiation detectors.

Mechanism of Action

properties

IUPAC Name

2-(4-hexylphenyl)-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30S2/c1-2-3-4-6-9-24-12-14-26(15-13-24)30-22-23-32(34-30)28-18-16-27(17-19-28)31-21-20-29(33-31)25-10-7-5-8-11-25/h5,7-8,10-23H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVIUYXTRPAAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)
Reactant of Route 3
Reactant of Route 3
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)
Reactant of Route 4
Reactant of Route 4
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)
Reactant of Route 5
Reactant of Route 5
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)
Reactant of Route 6
Reactant of Route 6
4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.